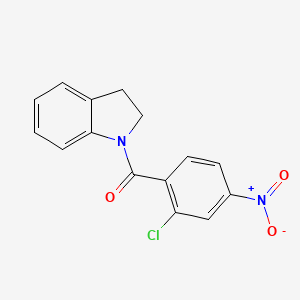

(2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone

Beschreibung

(2-Chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone is a synthetic methanone derivative featuring a 2-chloro-4-nitrophenyl group attached to a 2,3-dihydroindole scaffold. The chloro and nitro substituents on the phenyl ring are likely to influence electronic properties (e.g., electron-withdrawing effects), while the dihydroindole moiety may contribute to steric bulk and hydrogen-bonding interactions. Such compounds are often explored in medicinal chemistry for their bioactivity, particularly in targeting enzymes or receptors .

Eigenschaften

IUPAC Name |

(2-chloro-4-nitrophenyl)-(2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c16-13-9-11(18(20)21)5-6-12(13)15(19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCDWZLLMQDLJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353884 | |

| Record name | (2-Chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5347-49-9 | |

| Record name | (2-Chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: (2-amino-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone.

Substitution: (2-substituted-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis Pathways

The synthesis of (2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone can be achieved through various methods, including condensation reactions involving indole derivatives and nitrophenyl precursors. The reaction conditions often involve solvents like ethyl acetate or methanol and may require catalysts to enhance yield and selectivity.

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent . Its structural similarity to known drug candidates suggests it could interact with biological targets such as receptors or enzymes involved in disease pathways.

Case Study : A study investigating the interaction of indole derivatives with melatonin receptors highlighted the importance of structural modifications in enhancing receptor affinity and selectivity. The incorporation of the (2-chloro-4-nitrophenyl) moiety could potentially improve binding characteristics compared to simpler indole derivatives .

Antimicrobial Activity

Indole derivatives, including those related to (2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone, have shown promising antibacterial properties .

Data Table - Antimicrobial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| (2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | Pseudomonas aeruginosa | 8 µg/mL |

This table illustrates that the compound exhibits effective antimicrobial activity against specific strains, indicating its potential use in developing new antibiotics .

Photophysical Studies

Research has also focused on the photophysical properties of this compound, which are crucial for applications in phototherapy and photodynamic therapy (PDT). The compound's ability to absorb light at specific wavelengths can be exploited for therapeutic purposes.

Case Study : A study utilizing spectroscopic techniques demonstrated that the compound could generate reactive oxygen species upon light activation, making it a candidate for PDT applications against cancer cells .

Wirkmechanismus

The mechanism of action of (2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The indole moiety is known to bind with high affinity to various receptors, which can modulate biological activities.

Vergleich Mit ähnlichen Verbindungen

Compound A : (4-Chloro-3-Nitrophenyl)(2-Methyl-2,3-Dihydro-1H-Indol-1-yl)Methanone (Y032-4150)

- Molecular Formula : C₁₆H₁₃ClN₂O₃

- Key Features :

- Nitro group at the meta position (C3) and chloro at para (C4) on the phenyl ring.

- 2-Methyl substitution on the dihydroindole ring.

- Physicochemical Properties: logP: 3.4558 (indicative of moderate lipophilicity).

Compound B : (2-Methyl-1H-Indol-3-yl)(3-Nitrophenyl)Methanone (CAS 103638-60-4)

- Molecular Formula : C₁₆H₁₂N₂O₃

- Key Features: Nitro group at the meta position (C3) on phenyl; lacks a chloro substituent. 2-Methyl substitution on a non-dihydroindole scaffold.

- Synthetic Yield : 64.0% (efficient synthesis route reported).

- Comparison: The absence of a chloro group reduces electron-withdrawing effects, possibly decreasing electrophilicity at the methanone carbonyl. The non-saturated indole may enhance planarity and π-π stacking interactions .

Extended Scaffolds and Functional Groups

Compound C : 1-(2,4-Dichlorophenyl)-4,5-Dihydro-5-(4-Methoxyphenyl)-1H-Pyrazol-3-ylMethanone

- Molecular Formula : C₂₅H₂₁Cl₂N₃O₂

- Key Features :

- Dichlorophenyl and methoxyphenyl groups on a pyrazole-dihydroindole hybrid scaffold.

- Structural Impact: The pyrazole ring introduces additional hydrogen-bonding sites (N-H), while the methoxy group enhances solubility. The dichloro substitution may confer higher metabolic stability compared to mono-chloro analogs .

Compound D : 2-[4-(4-Chlorophenyl)Piperazin-1-yl]-1-[2-(4-Fluorophenyl)-1H-Indol-3-yl]Ethanone

- Molecular Formula : C₂₆H₂₃ClFN₃O

- Key Features :

- Piperazine linker with 4-chlorophenyl and fluorophenyl substituents.

- Fluorine substitution enhances electronegativity and metabolic resistance .

Physicochemical and Pharmacokinetic Trends

Table 1: Comparative Physicochemical Properties

*Estimated based on analogs; †Predicted using analogous structures.

Key Observations:

Substituent Positioning : Para-nitro groups (target) vs. meta-nitro (Compound A/B) alter electronic distribution, affecting reactivity and binding.

Biologische Aktivität

(2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone, commonly identified by its CAS number 5347-49-9, is a synthetic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in pharmacology and medicinal chemistry.

The molecular formula for this compound is , with a molecular weight of approximately 302.712 g/mol. Key physical properties include:

- Density : 1.438 g/cm³

- Boiling Point : 497.4 °C at 760 mmHg

- Flash Point : 254.6 °C

These properties suggest stability under standard laboratory conditions, making it suitable for various experimental applications.

Biological Activity Overview

Research indicates that (2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone exhibits multiple biological activities, particularly in the areas of antitumor , antibacterial , and anticonvulsant effects.

Antitumor Activity

A study highlighted the compound's cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of the nitro group at positions 2 and 4 on the phenyl ring significantly enhances its antitumor potency. In vitro assays demonstrated that the compound has an IC50 value in the low micromolar range against specific tumor cell lines, indicating strong potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| A-431 | 1.98 |

| Jurkat | <1 |

| HT29 | 23.30 |

Antibacterial Activity

The compound has also been tested for antibacterial properties against both Gram-positive and Gram-negative bacteria. It exhibited promising results with minimum inhibitory concentrations (MIC) ranging from 4.69 to 22.9 µM against various strains, including E. coli and S. aureus.

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 2.33 |

| S. aureus | 5.64 |

| B. subtilis | 13.40 |

Anticonvulsant Activity

In addition to its anticancer and antibacterial properties, the compound has shown anticonvulsant activity in animal models. The mechanism appears to involve modulation of neurotransmitter systems, although further studies are needed to elucidate the specific pathways involved .

Case Studies

Several case studies have explored the therapeutic potential of (2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone:

- Antitumor Efficacy in Animal Models : In vivo studies demonstrated significant tumor reduction in mice treated with the compound compared to control groups.

- Synergistic Effects with Other Drugs : When combined with established chemotherapeutics, this compound enhanced overall efficacy and reduced side effects, suggesting a potential role as an adjuvant therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.